![molecular formula C16H21NO5S B2487305 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1795413-59-0](/img/structure/B2487305.png)
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a furan ring. Sulfonamides are a group of compounds which have a sulfur atom, two oxygen atoms, and a nitrogen atom in their structure. They are known for their use in medicine as antibiotics . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a furan ring attached to a sulfonamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
Furan derivatives can undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furfural, a related compound, is a colorless liquid that is miscible with but unstable in water .Scientific Research Applications
- A novel method of synthesis for 3-aryl-3-(furan-2-yl)propenoic acid derivatives was developed based on hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters using arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) .
- These derivatives demonstrated good antimicrobial activity against yeast-like fungi, including Candida albicans .
- Chalcones derived from this compound were tested for cytotoxic effects against lung carcinoma cells .
- UV-visible absorption spectra for N-acylhydrazones derived from this compound showed absorption within the 570-635 nm range .
- Cyclic voltammetry studies revealed that synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives can undergo quasi-reversible oxidation and reduction processes on a platinum electrode .
Antimicrobial Activity
Cytotoxic Effects
UV-Visible Absorption Spectra
Electrochemical Behavior
Nitrofurantoin Analogues
Mechanism of Action
Furan Derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have shown a wide range of biological and pharmacological properties. They have been used as medicines in various disease areas, exhibiting therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Indole Derivatives
The compound also seems to contain an indole moiety. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-12-9-13(21-3)6-7-15(12)23(19,20)17-11-16(2,18)10-14-5-4-8-22-14/h4-9,17-18H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOWYPQGOBIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
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